molecular formula C19H15N5OS B2925619 (2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one CAS No. 478077-81-5

(2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one

Cat. No.: B2925619
CAS No.: 478077-81-5
M. Wt: 361.42
InChI Key: PFUKITCBJOTLHX-BBBBUXBTSA-N
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Description

The compound (2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a heterocyclic organic compound. It features a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of an acid catalyst under reflux conditions to achieve the desired condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and its potential as a therapeutic agent .

Medicine

In medicine, the compound is being studied for its potential use in drug development. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, the compound may be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-1-(4-Methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)ethanimine
  • 4,4-di(4H-1,2,4-triazol-4-yl)-1,1-biphenyl
  • Tris(1-benzyl-1,2,3-triazol-4-yl)methane

Uniqueness

Compared to similar compounds, (2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone core with triazole and phenyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Biological Activity

The compound (2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative that exhibits significant biological activity. This article delves into its chemical properties, synthesis methods, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

This compound features a thiazolidine ring combined with a triazole moiety. The presence of these functional groups contributes to its diverse biological activities. The molecular formula of the compound is C15H15N5O2SC_{15}H_{15}N_5O_2S with a molecular weight of approximately 329.38 g/mol.

Synthesis Methods

The synthesis of this compound typically involves condensation reactions between appropriate aldehydes and amines under catalytic conditions. Various synthetic pathways have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In studies comparing various compounds, this compound demonstrated promising activity against both bacterial and fungal strains. For instance:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory properties. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Results showed a significant reduction in cytokine levels compared to control groups.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:

Cancer Cell Line IC50 (μM) Reference
HCT116 (Colon Carcinoma)6.2
T47D (Breast Carcinoma)27.3

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells leading to apoptosis.
  • Modulation of Signaling Pathways : The triazole moiety can interact with signaling pathways that regulate cell proliferation and survival.

Properties

IUPAC Name

(2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c1-14-7-9-15(10-8-14)11-17-18(25)24(16-5-3-2-4-6-16)19(26-17)22-23-12-20-21-13-23/h2-13H,1H3/b17-11-,22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUKITCBJOTLHX-BBBBUXBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=NN3C=NN=C3)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(/C(=N/N3C=NN=C3)/S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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